molecular formula C22H31N5O5 B8199050 Z-Lvg-chn2

Z-Lvg-chn2

Cat. No. B8199050
M. Wt: 445.5 g/mol
InChI Key: KRMMQWXJLDORCJ-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Lvg-chn2 is a useful research compound. Its molecular formula is C22H31N5O5 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Activity : Z-LVG-CHN2 exhibits inhibitory effects on the growth of group A streptococci and demonstrates antibacterial activity both in vitro and in vivo. This was highlighted in a study by Björck et al. (1989), emphasizing its potential in treating bacterial infections (Björck et al., 1989).

  • Antiviral Applications : This compound also shows strong inhibitory effects on the replication of herpes simplex virus type 1. The study by Björck, Grubb, and Kjellén (1990) suggests its potential as an antiviral agent (Björck, Grubb, & Kjellén, 1990).

  • Photocatalytic Applications : this compound has applications in environmental remediation and energy conversion, such as organic pollutants degradation, heavy metal ion redox, microorganism inactivation, water-splitting, and hydrogen and oxygen evolution. This was detailed in a review by Huang et al. (2019) on artificial Z-scheme photocatalytic systems (Huang et al., 2019).

  • Chemical Kinetic Investigations : The Z-cell, associated with this compound, serves as a reaction reactor and detection cell in chemical kinetic studies, such as the iodide, persulfate, Griess reaction for nitrite, and molybdenum blue reactions. Ganranoo, Lapanantnoppakhun, and Grudpan (2011) explored its use in sequential injection systems (Ganranoo, Lapanantnoppakhun, & Grudpan, 2011).

  • Battery Technology : this compound related research includes the development of aqueous electrolytes based on Zn and lithium salts for zinc batteries, enhancing flexibility and reversibility, as studied by Wang et al. (2018) (Wang et al., 2018).

  • Astronomical Research : this compound is also involved in astronomical research. Z-Spec, an instrument associated with this compound, enables wide-coverage, unbiased line surveys of galaxies, revealing unexpected transitions and molecules, as reported by Naylor (2008) (Naylor, 2008).

  • DNA Research : Additionally, this compound plays a role in DNA research. For instance, oligonucleotides containing 8-trifluoromethyl-2′-deoxyguanosine stabilize Z-DNA, allowing direct observation of its structure and interaction with proteins, as demonstrated by Bao et al. (2020) (Bao et al., 2020).

  • Genetic Engineering : this compound is linked to genetic engineering techniques like ZFNs and TALENs, which enable a wide range of genetic modifications with therapeutic potential, as discussed by Gaj, Gersbach, and Barbas (2013) (Gaj, Gersbach, & Barbas, 2013).

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[(3-diazo-2-oxopropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-19(15(3)4)21(30)24-11-17(28)12-25-23/h5-9,12,14-15,18-19H,10-11,13H2,1-4H3,(H,24,30)(H,26,31)(H,27,29)/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMMQWXJLDORCJ-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.